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molecular formula C9H6N2O3 B079280 4-(4-Nitrophenyl)oxazole CAS No. 13382-61-1

4-(4-Nitrophenyl)oxazole

Cat. No. B079280
M. Wt: 190.16 g/mol
InChI Key: STSISQMFQWBGLZ-UHFFFAOYSA-N
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Patent
US08604029B2

Procedure details

4-Phenyloxazole (1 g, 6.89 mmol) was dissolved in concentrated sulfuric acid (5 mL) at 0° C. A cold solution of nitrating mixture (prepared by adding 3 mL conc. nitric acid to 5 mL of ice-cold conc. sulfuric acid) was added over 10 minutes. The mixture was allowed to warm to r.t. and stirred for 1 h. The resulting solution was poured into ice-cold water giving a white precipitate, which was filtered and washed thoroughly with water. The solid was dissolved in DCM and washed with water then brine. The organic phase was dried over sodium sulfate and concentrated to yield 4-(4-nitro-phenyl)-oxazole (550 mg, 42%) as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[N:8]=[CH:9][O:10][CH:11]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[N+:12]([O-])([OH:14])=[O:13]>S(=O)(=O)(O)O>[N+:12]([C:4]1[CH:3]=[CH:2][C:1]([C:7]2[N:8]=[CH:9][O:10][CH:11]=2)=[CH:6][CH:5]=1)([O-:14])=[O:13]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=1N=COC1
Name
Quantity
5 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
ice
Quantity
5 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added over 10 minutes
Duration
10 min
ADDITION
Type
ADDITION
Details
The resulting solution was poured into ice-cold water giving a white precipitate, which
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed thoroughly with water
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in DCM
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C=1N=COC1
Measurements
Type Value Analysis
AMOUNT: MASS 550 mg
YIELD: PERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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